Cas no 181269-69-2 (tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate)

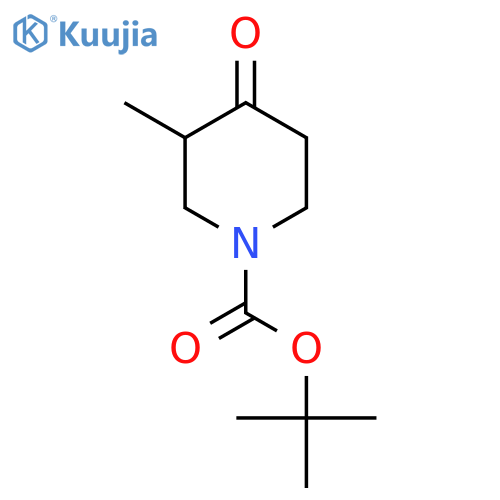

181269-69-2 structure

商品名:tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

CAS番号:181269-69-2

MF:C11H19NO3

メガワット:213.273463487625

MDL:MFCD08460962

CID:138498

PubChem ID:22644642

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- N-Boc-3-Methyl-4-piperidone

- 1-BOC-3-METHYL-PIPERIDIN-4-ONE

- (R,S)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

- 1-Piperidinecarboxylicacid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester

- 3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

- tert- Butyl 3-methyl-4-oxopiperidine-1-carboxylate

- 1-Boc-3-Methyl-4-piperidone

- 1-Boc-4-oxo-3-methyl-piperidine

- N-TERT-BUTOXYCARBONYL-3-METHYL-4-PIPERIDONE

- tert-Butyl 3-methyl-4-oxo-1-piperidinecarboxylate

- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

- 181269-69-2

- 1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester

- (R)-1-Boc-3-methylpiperidin-4-one

- SB20044

- AM20090066

- Z1268153253

- AKOS005146137

- SY350450

- DTXSID80939420

- PB14597

- EN300-115029

- FT-0648453

- tert-Butyl3-methyl-4-oxopiperidine-1-carboxylate

- GS-4216

- MFCD08460962

- SY003012

- VWSBNWIPICCWAM-UHFFFAOYSA-N

- J-523502

- (+/-)-3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

- 1,1-dimethylethyl 3-methyl-4-oxo-1-piperidinecarboxylate

- CS-D0047

- SCHEMBL104498

- tert-butyl-3-methyl-4-oxopiperidine-1-carboxylate

- AC-28243

- A25878

- racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

- BCP14867

- A4019

- 3-Methyl-4-oxo-piperidine-1-carboxylicacidtert-butylester

- 1-N-Boc-3-Methylpiperidine-4-One

- (rs)-1,1-dimethylethyl 4-methyl-3-oxopiperidinecarboxylate

- 1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3R)-

- DB-371424

- BBL101696

- tert-butyl (3S)-3-methyl-4-oxo-piperidine-1-carboxylate

- STL555492

-

- MDL: MFCD08460962

- インチ: 1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3

- InChIKey: VWSBNWIPICCWAM-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CCC(C(C)C1)=O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 213.13600

- どういたいしつりょう: 213.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

- 密度みつど: 1.060

- ふってん: 298.7°C at 760 mmHg

- フラッシュポイント: 134.5℃

- PSA: 46.61000

- LogP: 1.77030

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- 危険レベル:IRRITANT

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY359-20g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 97% | 20g |

1152.0CNY | 2021-07-12 | |

| Enamine | EN300-115029-10.0g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95.0% | 10.0g |

$142.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D493224-1g |

1-Boc-3-methyl-4-piperidone |

181269-69-2 | 97% | 1g |

$255 | 2023-09-03 | |

| Enamine | EN300-115029-2.5g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95.0% | 2.5g |

$54.0 | 2025-02-21 | |

| Enamine | EN300-115029-100.0g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95.0% | 100.0g |

$1039.0 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0456-5g |

3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester |

181269-69-2 | 97% | 5g |

¥2605.69 | 2024-04-19 | |

| Enamine | EN300-115029-5.0g |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95.0% | 5.0g |

$87.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1129088-25g |

3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester |

181269-69-2 | 95% | 25g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | D490817-25G |

N-BOC-3-METHYL-4-PIPERIDONE |

181269-69-2 | 95% | 25G |

$1200 | 2022-10-24 | |

| Apollo Scientific | OR318070-5g |

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate |

181269-69-2 | 95% | 5g |

£26.00 | 2025-02-20 |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 関連文献

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

181269-69-2 (tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate) 関連製品

- 137076-22-3(tert-Butyl 4-formylpiperidine-1-carboxylate)

- 118156-93-7(tert-Butyl 3-formylpiperidine-1-carboxylate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:181269-69-2)tert-butyl 3-Methyl-4-oxopiperidine-1-carboxylate

清らかである:99%/99%

はかる:100g/500g

価格 ($):161.0/805.0